molecular formula C11H10ClNO B14798285 trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

Cat. No.: B14798285
M. Wt: 207.65 g/mol
InChI Key: XMCNMSLIDFXOLH-UHFFFAOYSA-N
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Description

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile: is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrofuran ring, which is further substituted with a carbonitrile group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets, such as enzymes and receptors. It may also be used in the development of new bioactive compounds with potential therapeutic applications .

Medicine: this compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    trans-5-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    trans-5-(4-Methylphenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a methyl group instead of chlorine.

    trans-5-(4-Fluorophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(4-chlorophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2

InChI Key

XMCNMSLIDFXOLH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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